4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of 4,6-difluoro-1,2-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions with a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester. The reaction proceeds via the formation of an intermediate, which undergoes cyclodehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of microwave-assisted synthesis has also been reported to improve the yield and reduce the reaction time. The reaction mixture is typically heated in a microwave oven at a specific power level for a short duration, followed by purification of the product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of normal biochemical pathways. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
4,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine atoms.
4,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A methylated derivative with distinct chemical and biological properties.
Uniqueness: 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of fluorine atoms, which impart enhanced chemical stability, increased lipophilicity, and improved biological activity compared to its non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
4,6-difluoro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDQMPZFGJEFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633304 |
Source
|
Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-66-3 |
Source
|
Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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